molecular formula C10H19N3O2 B1399430 2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide CAS No. 1442080-82-1

2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide

Cat. No. B1399430
CAS RN: 1442080-82-1
M. Wt: 213.28 g/mol
InChI Key: VTERHNJUHHJCCT-BDAKNGLRSA-N
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Description

2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide (hereafter referred to as “AMP”) is an organic compound found in various biological systems. It is a derivative of pyrrolidin-2-yl acetamide and is composed of a nitrogen-containing heterocyclic ring, a methyl group, and an acetamidomethyl group. AMP is a versatile compound with a wide range of applications in scientific and medical research.

Scientific Research Applications

Pharmacological Characterization

A related compound, PF-04455242, was identified as a potent κ-opioid receptor antagonist with potential in treating depression and addiction disorders. It showed promising results in various in vivo and in vitro assays (Grimwood et al., 2011).

Oxidation Reactivity Studies

Research on 2-(pyridin-2-yl)-N,N-diphenylacetamide, a compound structurally similar to the one , detailed the chemical oxidation processes and product characterization, offering insights into the reactivity channels of such compounds (Pailloux et al., 2007).

Glycosidase Inhibition

Derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine were synthesized and tested for glycosidase inhibitory activities, providing insights into the potential therapeutic applications of similar pyrrolidine derivatives (Popowycz et al., 2004).

Antibacterial Activity

Studies on carbapenems, which include pyrrolidinylthio derivatives, showed potent antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Ohtake et al., 1997).

Insecticidal Assessment

Research on the synthesis of heterocycles incorporating thiadiazole moiety, including pyrrolidine derivatives, revealed potential insecticidal properties against the cotton leafworm (Fadda et al., 2017).

Antiprion Activity

Benzamide derivatives containing pyrrolidine cores were synthesized and evaluated for their potential as antiprion agents, indicating the relevance of such compounds in prion disease treatment (Fiorino et al., 2012).

properties

IUPAC Name

2-[(2R,5S)-5-(acetamidomethyl)pyrrolidin-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(14)12-6-9-4-3-8(13-9)5-10(15)11-2/h8-9,13H,3-6H2,1-2H3,(H,11,15)(H,12,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTERHNJUHHJCCT-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCC(N1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1CC[C@@H](N1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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